4-Piperidinone, 5-bromo-1,2,5-trimethyl-
Description
4-Piperidinone, 5-bromo-1,2,5-trimethyl- is a substituted piperidinone derivative characterized by a six-membered nitrogen-containing ring (piperidine) with a ketone group at the 4-position. The compound features a bromine atom at the 5-position and three methyl groups at the 1-, 2-, and 5-positions. Its brominated and methylated structure suggests possible reactivity in substitution or coupling reactions, akin to other halogenated heterocycles .
Properties
CAS No. |
55176-37-9 |
|---|---|
Molecular Formula |
C8H14BrNO |
Molecular Weight |
220.11 g/mol |
IUPAC Name |
5-bromo-1,2,5-trimethylpiperidin-4-one |
InChI |
InChI=1S/C8H14BrNO/c1-6-4-7(11)8(2,9)5-10(6)3/h6H,4-5H2,1-3H3 |
InChI Key |
FIIJJHKEAYGGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CN1C)(C)Br |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Direct Bromination of Trimethylpiperidinone Precursors
A common approach involves bromination of 1,2,5-trimethyl-4-piperidinone. This method leverages electrophilic aromatic substitution (EAS) or radical bromination:
- Electrophilic Bromination :
- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃).
- Conditions : Reaction in dichloromethane or acetonitrile at 0–25°C.
- Regioselectivity : Bromination occurs at the para position relative to the carbonyl group due to electron-withdrawing effects, yielding the 5-bromo derivative.
- Yield : 60–75% (reported for analogous piperidinones).
Multi-Step Alkylation-Bromination Sequences
Route 1: Sequential Methylation and Bromination
Synthesis of 1,2,5-Trimethyl-4-Piperidinone :
Bromination :
- As described in Section 2.1, using NBS/FeBr₃ to install the bromo group at C5.
Route 2: Bromoacetyl Chloride Coupling
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | EAS or radical bromination | 60–75% | Short route, minimal steps | Regioselectivity challenges |
| Alkylation-Bromination | Methylation followed by bromination | 68–85% | High purity, controlled substitution | Multi-step, costly reagents |
| Cyclization (RCM) | Ring-closing metathesis | 50–60% | Applicable to complex scaffolds | Requires specialized catalysts |
| Dieckmann Cyclization | Intramolecular ester condensation | 55–65% | Scalable for industrial production | Sensitivity to steric hindrance |
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 5-bromo-1,2,5-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: N-oxides of 4-piperidinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted piperidinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Piperidinone, 5-bromo-1,2,5-trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-piperidinone, 5-bromo-1,2,5-trimethyl- involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks specific data on 4-Piperidinone, 5-bromo-1,2,5-trimethyl-, comparisons can be drawn to structurally related heterocyclic compounds, particularly pyrimidinones and pyrimidinediones from pesticide chemistry () and lactones ().
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects: The bromine atom in both 4-Piperidinone, 5-bromo-1,2,5-trimethyl- and bromacil may enhance electrophilic reactivity or bioactivity. However, bromacil’s herbicidal activity arises from its pyrimidinedione core and alkyl side chain, which are absent in the piperidinone derivative .
Structural Rigidity: Piperidinones (6-membered rings) generally exhibit greater conformational flexibility than pyrimidinones (5-membered rings), which could influence binding affinity in biological systems .
Synthetic Utility: Lactones like 2:3:5-trimethyl-γ-xylonolactone () undergo reactions with nucleophiles (e.g., phenylhydrazine), suggesting that the ketone group in 4-Piperidinone, 5-bromo-1,2,5-trimethyl- might similarly participate in condensation or hydrazide formation .
Q & A
Q. What are the common synthetic routes for 5-bromo-1,2,5-trimethyl-4-piperidinone, and how can side reactions be minimized?
The synthesis of brominated piperidinones often involves nucleophilic substitution or electrophilic bromination. For example, bromination of pre-functionalized piperidinone derivatives (e.g., via NBS in DCM under controlled conditions) is a viable route. Side reactions like over-bromination or ring-opening can occur if reaction stoichiometry or temperature is not tightly regulated. Monitoring via TLC or in-situ NMR (e.g., observing shifts in aromatic protons at ~7 ppm in brominated analogs) is critical . Using steric hindrance from methyl groups (as in 1,2,5-trimethyl substitution) can direct bromination to the desired position .
Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- 1H/13C NMR : Key for confirming substitution patterns. For instance, methyl groups (δ 1.2–1.5 ppm) and brominated carbons (deshielded to δ 40–50 ppm in 13C NMR) provide diagnostic signals.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C9H16BrNO expected m/z ~258.04). Fragmentation patterns can distinguish regioisomers .
- IR Spectroscopy : Carbonyl stretches (~1700 cm⁻¹) confirm the piperidinone core. Absence of unexpected peaks (e.g., OH or NH stretches) ensures purity .
Q. How should researchers handle safety concerns during experimental work with this compound?
While specific safety data for this derivative is limited, structurally similar brominated piperidinones (e.g., 4-piperidinone analogs) require handling in fume hoods with nitrile gloves and lab coats. Inhalation risks are mitigated by using closed systems, and spills should be neutralized with inert adsorbents (e.g., vermiculite). First-aid measures for skin contact include immediate washing with soap and water, followed by medical evaluation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELXL for refinement, researchers can model methyl and bromine positions with high precision. For example, anisotropic displacement parameters (ADPs) differentiate between static disorder and true conformational flexibility. Challenges arise if twinning occurs; integrating data from multiple crystals or using SHELXD for phase expansion improves resolution .
Q. What strategies address contradictory NMR data when analyzing brominated piperidinone derivatives?
Contradictions often stem from dynamic processes (e.g., ring puckering) or solvent effects. Advanced methods include:
- Variable-temperature NMR : Identifies conformational exchange (e.g., coalescence of methyl signals at elevated temperatures).
- 2D NMR (COSY, NOESY) : Resolves overlapping peaks and confirms through-space interactions (e.g., NOE between methyl and adjacent protons) .
- DFT calculations : Predicts chemical shifts for comparison with experimental data, resolving ambiguities in regiochemistry .
Q. How can researchers design assays to study the biological activity of this compound while minimizing off-target effects?
- Buffer optimization : Use ammonium acetate buffers (pH 6.5) for solubility and stability, as seen in assays for related piperidinones .
- Dose-response curves : Start with low concentrations (µM range) to avoid nonspecific interactions.
- Control experiments : Include analogs lacking the bromine or methyl groups to isolate substituent-specific effects. High-content screening (HCS) with fluorescent probes can track cellular localization .
Q. What computational methods predict the reactivity of the bromine substituent in further functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement. Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies steric effects from methyl groups. Molecular dynamics simulations assess solvent accessibility for SN2 pathways .
Methodological Guidelines for Data Interpretation
Q. How should researchers validate purity when discrepancies arise between HPLC and NMR data?
- HPLC-MS coupling : Confirms retention time aligns with molecular ion peaks.
- Spiking experiments : Add a pure reference standard to the sample; peak doubling in HPLC indicates impurities.
- Quantitative NMR (qNMR) : Uses an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently .
Q. What statistical frameworks are appropriate for analyzing structure-activity relationship (SAR) data for this compound?
- Multivariate analysis (PCA, PLS) : Reduces dimensionality in datasets with multiple substituent variables.
- Bayesian networks : Models probabilistic relationships between structural features (e.g., bromine position) and activity endpoints.
- Cross-validation : Ensures model robustness, especially with limited data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
